5-Norbornene-2,3-dimethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31985. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

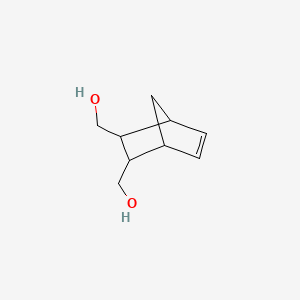

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHHPVIMEQGKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005320 | |

| Record name | (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-39-2, 699-97-8 | |

| Record name | 5-Norbornene-2,3-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)hept-5-ene-2,3-dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Norbornene-2,3-dimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Norbornene-2-endo,3-endo-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Norbornene-2,3-dimethanol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Norbornene-2,3-dimethanol, a versatile bicyclic diol with significant applications in polymer chemistry, materials science, and burgeoning opportunities in the biomedical field. This document details its chemical structure, physicochemical properties, synthesis, polymerization, and its role in the development of advanced materials and potential drug delivery systems.

Chemical Structure and Identification

This compound, also known as bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, is a derivative of norbornene, a strained bicyclic hydrocarbon. The presence of two primary alcohol functionalities and a reactive double bond within a rigid scaffold makes it a valuable monomer and chemical intermediate. The molecule exists as different stereoisomers (endo and exo), which can influence its reactivity and the properties of its derivatives.

The chemical structure of this compound is characterized by a bicyclo[2.2.1]heptane core containing a double bond, with two hydroxymethyl groups (-CH₂OH) attached to the C2 and C3 positions.

Molecular Formula: C₉H₁₄O₂[1]

IUPAC Name: [3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol[2]

CAS Numbers:

-

Mixture of isomers: 85-39-2[1]

-

endo,endo-isomer: 699-97-8

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 154.21 g/mol | [1] |

| Appearance | White to yellow powder or crystals | |

| Melting Point | 82-86 °C | |

| Boiling Point | 144-162 °C at 6.5 Torr; 170-175 °C at 25 mmHg | [1] |

| Solubility | Soluble in methanol. | [1] |

| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [1] |

| LogP (Predicted) | 0.4 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions. | [1] |

Spectroscopic Data: Spectroscopic techniques are crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl, bridgehead, and hydroxymethyl protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the olefinic, aliphatic, and hydroxymethyl carbons.

-

FT-IR: The infrared spectrum displays a prominent broad absorption band for the O-H stretching of the alcohol groups, typically in the range of 3200-3600 cm⁻¹, and C=C stretching for the norbornene double bond around 1570 cm⁻¹.

Synthesis and Experimental Protocols

This compound is typically synthesized in a two-step process starting from the Diels-Alder reaction of cyclopentadiene and maleic anhydride, followed by the reduction of the resulting anhydride.

Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

The initial step involves a classic [4+2] cycloaddition reaction to form the norbornene anhydride.

Experimental Protocol: Diels-Alder Reaction

-

Reactant Preparation: Dissolve maleic anhydride in a suitable solvent like ethyl acetate. Cyclopentadiene is often generated fresh by the thermal cracking of its dimer, dicyclopentadiene.

-

Reaction: Slowly add the freshly prepared cyclopentadiene to the maleic anhydride solution, typically at a low temperature (e.g., in an ice bath) to control the exothermic reaction.

-

Crystallization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for a specified period. The product, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with a cold solvent (e.g., hexane) to remove any unreacted starting materials, and dry under vacuum.

Reduction to this compound

The anhydride is then reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of the Anhydride

-

Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in an anhydrous ether solvent, such as tetrahydrofuran (THF), in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Addition of Anhydride: Dissolve the cis-5-norbornene-endo-2,3-dicarboxylic anhydride in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining a controlled temperature (e.g., using an ice bath).

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours or heat to reflux to ensure complete reduction.

-

Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.

-

Workup and Purification: Filter the resulting slurry and wash the solid aluminum salts thoroughly with THF or another suitable organic solvent. Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.

The overall synthesis workflow can be visualized as follows:

Polymerization and Material Properties

The strained double bond of the norbornene ring makes this compound an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is catalyzed by transition metal alkylidene complexes, with Grubbs' and Schrock's catalysts being the most common. The polymerization proceeds via a metathesis reaction that opens the norbornene ring, leading to a polymer backbone with repeating cyclopentane units connected by double bonds. The two primary alcohol groups of the monomer are preserved as side chains on the resulting polymer.

Experimental Protocol: General ROMP Procedure

-

Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve this compound in a dry, degassed solvent (e.g., dichloromethane or THF). In a separate vial, dissolve the chosen ROMP catalyst (e.g., Grubbs' third-generation catalyst) in the same solvent.

-

Polymerization: Rapidly inject the catalyst solution into the vigorously stirring monomer solution. The polymerization is often fast, with a noticeable increase in viscosity.

-

Termination: After a predetermined time, or when the desired conversion is reached, terminate the polymerization by adding a quenching agent, such as ethyl vinyl ether.

-

Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as cold methanol.

-

Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

The process of ROMP can be illustrated with the following diagram:

Properties of Polynorbornene-based Materials

Polymers derived from norbornene monomers, including this compound, exhibit a unique combination of properties. While specific data for the homopolymer of this compound is not widely published, properties can be inferred from related polynorbornene derivatives.

| Property | Description | Reference(s) |

| Thermal Stability | Polynorbornene derivatives generally show good thermal stability, with decomposition temperatures often above 300 °C. The stability can be influenced by the nature of the side groups. | [3][4] |

| Glass Transition Temperature (Tg) | The Tg is highly tunable based on the side chains. For polymers of norbornene-dicarboxylic acid esters, Tg can range from -30 °C to over 300 °C. The hydroxyl groups in poly(this compound) are expected to increase Tg due to hydrogen bonding. | [4][5] |

| Mechanical Properties | The rigid polynorbornene backbone imparts good mechanical strength. Cross-linking through the diol side chains can further enhance modulus and create robust thermosets. | [6][7] |

| Solubility | The solubility is dependent on the side chains. The presence of polar hydroxyl groups in poly(this compound) is expected to render it soluble in polar organic solvents. | [8] |

Applications in Drug Development and Biomedical Science

The unique chemical structure of this compound and its resulting polymers opens up several avenues for applications in the biomedical field, particularly in drug delivery and tissue engineering.

Polymeric Drug Carriers

The "grafting-from" ROMP technique can be used to synthesize protein-polymer conjugates, where polynorbornene chains are grown from the surface of a protein. This can enhance the therapeutic efficacy of proteins and reduce their immunogenicity.[9] Amphiphilic block copolymers based on polynorbornene have been developed as carriers for hydrophobic drugs, forming micelles that can release the drug in response to stimuli like pH changes.[1]

Hydrogel Formation

The diol functionality of this compound allows for its incorporation into hydrogel networks. Norbornene-functionalized polymers, such as chitosan and gelatin, can be cross-linked through various chemistries, including photo-initiated thiol-ene reactions, to form biocompatible hydrogels.[10][11] These hydrogels are promising for controlled drug release and as scaffolds for tissue engineering.[12] The release of therapeutic agents from these hydrogels can be tuned by controlling the cross-linking density and the hydrolytic degradation of the polymer network.[12]

A conceptual workflow for a norbornene-based drug delivery system is shown below:

Biocompatibility

Studies on amphiphilic polynorbornenes have demonstrated excellent biocompatibility both in vitro with fibroblast cell lines and in vivo in zebrafish embryo models.[1] This low toxicity is a critical prerequisite for any material intended for biomedical applications.

Safety and Handling

This compound is classified as causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this chemical. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functional and versatile monomer with a rigid, strained bicyclic structure. Its ability to undergo Ring-Opening Metathesis Polymerization provides access to a wide range of well-defined polymers with tunable properties. The presence of hydroxyl groups offers sites for further functionalization and imparts desirable characteristics for biomedical applications. As research continues, polymers and materials derived from this compound are poised to play an increasingly important role in the development of advanced drug delivery systems, tissue engineering scaffolds, and high-performance materials.

References

- 1. Synthesis, conjugating capacity and biocompatibility evaluation of a novel amphiphilic polynorbornene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scimedpress.com [scimedpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Orthogonally crosslinked gelatin-norbornene hydrogels for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Norbornene-2,3-dimethanol via Diels-Alder Reaction

This technical guide provides a comprehensive overview of the synthesis of 5-Norbornene-2,3-dimethanol, a valuable bifunctional monomer and intermediate in organic synthesis. The synthesis is a robust two-step process commencing with the classic Diels-Alder cycloaddition to form the norbornene scaffold, followed by a reduction to yield the target diol. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, quantitative data summaries, and process visualizations.

Overall Synthesis Pathway

The formation of this compound is achieved in two primary stages:

-

Diels-Alder Cycloaddition: A [4+2] cycloaddition reaction between cyclopentadiene (the diene) and maleic anhydride (the dienophile) to produce cis-5-Norbornene-endo-2,3-dicarboxylic anhydride. This reaction is highly efficient and stereoselective, typically favoring the endo isomer under kinetic control.[1][2]

-

Reduction: The resulting dicarboxylic anhydride is reduced to the corresponding diol, this compound, using a strong reducing agent such as lithium aluminum hydride.[3]

Part 1: Diels-Alder Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereospecificity. The reaction between cyclopentadiene and maleic anhydride is a classic example, known for its high reactivity and yield.[4]

Reaction Mechanism

The reaction is a concerted pericyclic process where the 4 π-electrons of the conjugated diene and the 2 π-electrons of the dienophile rearrange in a cyclic transition state to form two new sigma bonds.[5] The stereochemistry of the product is kinetically controlled, with the endo isomer being the major product due to favorable secondary orbital interactions in the transition state.[2]

Caption: Diels-Alder reaction of cyclopentadiene and maleic anhydride.

Experimental Protocols

The following protocol is a composite of several reported laboratory procedures.[1][2][6]

1. Preparation of Cyclopentadiene:

-

Cyclopentadiene dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction.[2]

-

To obtain the monomer, dicyclopentadiene must be "cracked".[6] Place dicyclopentadiene (e.g., 4.5 mL) in a fractional distillation apparatus.[7]

-

Heat the flask gently to induce the retro-Diels-Alder reaction. Cyclopentadiene (b.p. ~41°C) is distilled off as it forms, while the higher-boiling dicyclopentadiene (b.p. ~170°C) remains.[7]

-

Safety Note: Cyclopentadiene is volatile and readily dimerizes. It should be kept cold and used promptly after distillation.[2][6]

2. Cycloaddition Reaction:

-

In an Erlenmeyer flask, dissolve maleic anhydride in ethyl acetate with gentle warming.[2]

-

Add an equal volume of a non-polar solvent like ligroin or petroleum ether and cool the mixture in an ice-water bath.[1][6]

-

Slowly add the freshly distilled, ice-cold cyclopentadiene to the maleic anhydride solution.[8]

-

An exothermic reaction occurs, often with immediate precipitation of the white, solid product.[6]

-

Swirl the flask in the ice bath for several minutes to ensure the reaction goes to completion.[2]

3. Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

The crude product can be purified by recrystallization. A common method involves dissolving the solid by gently heating the reaction mixture until all the solid dissolves, followed by slow cooling to room temperature and then in an ice bath to allow for crystal formation.[2][6]

-

Dry the purified crystals, weigh them, and determine the melting point for characterization.

Quantitative Data Summary: Diels-Alder Reaction

| Parameter | Value | Source |

| Reactants | ||

| Maleic Anhydride | 1.0 - 3.0 g | [1][2][6] |

| Cyclopentadiene | 1.0 - 3.0 mL | [1][2][6] |

| Solvents | ||

| Ethyl Acetate | 4.0 - 10 mL | [1][2][6] |

| Ligroin / Petroleum Ether | 4.0 - 10 mL | [1][2][6] |

| Conditions | ||

| Temperature | Ice bath (0-5°C), exothermic | [8][9] |

| Outcome | ||

| Product Yield | 27.6% (reported in one specific experiment) | [1] |

| Product Form | White crystalline solid | [6] |

Part 2: Reduction of Anhydride to this compound

The second stage of the synthesis involves the reduction of the anhydride functional group to a pair of primary alcohols. This is typically accomplished using a powerful hydride-based reducing agent.

Reaction Mechanism

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters, carboxylic acids, and anhydrides to alcohols. The mechanism involves the nucleophilic attack of hydride ions (H⁻) on the carbonyl carbons of the anhydride. This process occurs twice for each carbonyl group, ultimately cleaving the anhydride ring and reducing both carbonyls to hydroxyl groups after an aqueous workup.

Experimental Protocol

The following procedure is based on a reported synthesis route.[3]

1. Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum tetrahydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

2. Addition of Anhydride:

-

Dissolve the cis-5-Norbornene-endo-2,3-dicarboxylic anhydride in anhydrous THF.

-

Add the anhydride solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reaction temperature.

-

Safety Note: LiAlH₄ reacts violently with water. All glassware must be dry, and anhydrous solvents must be used. The reaction is highly exothermic and generates hydrogen gas.

3. Reaction and Workup:

-

After the addition is complete, allow the reaction to stir for an extended period (e.g., 48 hours) to ensure complete reduction.[3]

-

Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts.

-

Filter the resulting slurry to remove the inorganic salts.

-

Extract the filtrate with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

4. Purification:

-

The crude this compound can be purified by techniques such as column chromatography or recrystallization to yield the final product.

Quantitative Data Summary: Reduction Reaction

| Parameter | Value | Source |

| Reactants | ||

| Starting Material | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | [3] |

| Reducing Agent | Lithium aluminum tetrahydride (LiAlH₄) | [3] |

| Solvent | ||

| Tetrahydrofuran (THF) | [3] | |

| Conditions | ||

| Reaction Time | 48 hours | [3] |

| Outcome | ||

| Product Yield | 76.0% | [3] |

| Melting Point | 82-86 °C | [10] |

| Boiling Point | 170-175 °C / 25 mmHg | [10] |

Process Visualization: Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis of this compound.

Caption: Workflow for the two-step synthesis of this compound.

References

- 1. odinity.com [odinity.com]

- 2. theochem.mercer.edu [theochem.mercer.edu]

- 3. This compound|lookchem [lookchem.com]

- 4. www2.latech.edu [www2.latech.edu]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. unwisdom.org [unwisdom.org]

- 7. The Diels-Alder Reaction [cs.gordon.edu]

- 8. Solved 2. Diels-Alder Reaction of Cyclopentadiene and Maleic | Chegg.com [chegg.com]

- 9. CN101481368A - Production method of 5-norbornene-2,3-anhydride - Google Patents [patents.google.com]

- 10. 5-Norbornene-2-endo,3-endo-dimethanol 98 699-97-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Endo and Exo Isomers of 5-Norbornene-2,3-dimethanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, stereochemistry, characterization, and properties of the endo and exo isomers of 5-Norbornene-2,3-dimethanol. These bicyclic diols are valuable building blocks in polymer chemistry and have potential applications in the development of novel materials and pharmaceuticals.

Introduction: Stereoisomerism in Norbornene Systems

The rigid, bicyclic structure of the norbornene scaffold gives rise to distinct stereoisomers, primarily designated as endo and exo. This isomerism profoundly influences the physical, chemical, and biological properties of norbornene derivatives. In the context of this compound, the orientation of the two hydroxymethyl groups relative to the main bicyclic ring dictates the isomer. In the endo isomer, the substituents are oriented on the same side as the carbon-carbon double bond bridge, leading to greater steric hindrance. Conversely, the exo isomer has the substituents on the opposite side, resulting in a thermodynamically more stable configuration.[1][2]

The stereochemical outcome of the synthesis of these isomers is governed by the principles of the Diels-Alder reaction, where kinetic and thermodynamic control can favor the formation of one isomer over the other.[3]

Synthesis of endo and exo this compound

The primary route for synthesizing this compound isomers involves a two-step process: a Diels-Alder reaction to form the norbornene framework with anhydride functionalities, followed by reduction to the corresponding diols.

Step 1: Diels-Alder Reaction and Isomerization

The synthesis begins with the [4+2] cycloaddition of cyclopentadiene and maleic anhydride. This reaction is highly stereoselective, yielding predominantly the kinetically favored cis-5-norbornene-endo-2,3-dicarboxylic anhydride.[4][5] To obtain the exo isomer, the endo anhydride undergoes thermal isomerization.[2][6]

dot

Caption: Synthetic route to endo and exo isomers.

Step 2: Reduction of Anhydrides

The endo and exo anhydrides are subsequently reduced to their corresponding diols using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[7]

Experimental Protocols

Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

Materials:

-

Dicyclopentadiene

-

Maleic anhydride

-

Toluene

-

Petroleum ether or hexane

Procedure:

-

Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (around 170°C) and collecting the monomeric cyclopentadiene, which distills at a lower temperature (around 41-42°C). The receiving flask should be cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.[4]

-

Diels-Alder Reaction: Dissolve powdered maleic anhydride in toluene in an Erlenmeyer flask and cool the mixture in an ice bath to approximately 10°C.[4]

-

Dissolve the freshly prepared cyclopentadiene in toluene and add this solution in small portions to the cooled maleic anhydride solution with vigorous swirling.[4]

-

A paste will form. After the addition is complete, allow the flask to remain in the ice bath for about 20 minutes.[4]

-

Warm the mixture on a steam bath and add petroleum ether or hexane while swirling to precipitate the product.[4]

-

Cool the mixture in an ice bath to complete crystallization.[4]

-

Collect the product by suction filtration and recrystallize from a minimal amount of hot dichloromethane followed by the addition of petroleum ether or hexane. The expected yield of the pure endo anhydride is typically high.[4]

Thermal Isomerization to cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride

Materials:

-

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride

-

Toluene or other high-boiling solvent

Procedure:

-

Dissolve the endo-anhydride in toluene in a reaction flask.

-

Heat the solution to a high temperature (e.g., 200°C) under microwave radiation or conventional heating for a specified time (e.g., 8 minutes for microwave).[8]

-

Cool the reaction mixture to allow the exo-anhydride to crystallize.[8]

-

Collect the exo-anhydride by filtration. The yield of the exo isomer can be around 80%.[8]

Reduction to this compound (endo or exo)

Materials:

-

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride or cis-5-Norbornene-exo-2,3-dicarboxylic anhydride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

-

Dissolve the respective anhydride (endo or exo) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, reflux the reaction mixture for an extended period (e.g., 48 hours) to ensure complete reduction.[9]

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash them thoroughly with THF.

-

Combine the filtrate and washings, dry over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude diol.

-

Purify the diol by recrystallization or column chromatography. The yield for this reduction step is reported to be around 76%.[9]

Characterization and Data Presentation

The distinction between the endo and exo isomers is primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and by their differing physical properties.

Physical Properties

| Property | endo-5-Norbornene-2,3-dimethanol | exo-5-Norbornene-2,3-dimethanol |

| CAS Number | 699-97-8 | 699-95-6 |

| Molecular Formula | C₉H₁₄O₂ | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol | 154.21 g/mol |

| Appearance | White to off-white solid | White to off-white powder/crystal |

| Melting Point | 82-86 °C | Not specified |

| Boiling Point | 170-175 °C at 25 mmHg | 97 °C at 20 mmHg |

| Density | Not specified | 1.027 g/mL at 25 °C |

| Refractive Index | Not specified | n20/D 1.523 |

(Data sourced from commercial supplier information)

Spectroscopic Data

The stereochemistry of the endo and exo isomers leads to distinct NMR spectra. A key differentiating feature in the ¹H NMR spectrum is the chemical shift of the protons at positions 2 and 3. In the exo isomer, these protons are typically shifted downfield compared to the endo isomer.[10] In the ¹³C NMR spectrum, the chemical shift of the methylene bridge carbon (C7) can also be indicative of the stereoisomer.[10]

| ¹H NMR (Anticipated) | ¹³C NMR (Anticipated) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~6.0-6.2 (m, 2H, vinyl) | ~135-137 (vinyl CH) |

| ~3.2-3.6 (m, 4H, CH₂OH) | ~60-65 (CH₂OH) |

| ~2.8-3.0 (m, 2H, bridgehead) | ~45-50 (bridgehead CH) |

| ~1.5-2.5 (m, 4H, CH and CH₂) | ~40-45 (CH₂) |

| ~1.2-1.4 (m, 2H, bridge CH₂) |

(Note: These are approximate values and can vary based on the solvent and specific isomer.)

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the characterization of the final products.

dot

References

- 1. endo-5-Norbornene-2,3-dimethanol-promoted asymmetric Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 5. 5-Norbornene-2,3-dicarboxylic Anhydride|For Research [benchchem.com]

- 6. www2.latech.edu [www2.latech.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 9. This compound|lookchem [lookchem.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. This compound(85-39-2) 1H NMR spectrum [chemicalbook.com]

- 12. This compound(85-39-2) 13C NMR spectrum [chemicalbook.com]

- 13. This compound | 85-39-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

In-Depth NMR Characterization of 5-Norbornene-2,3-dimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5-Norbornene-2,3-dimethanol. This key bicyclic diol is a versatile building block in organic synthesis, polymer chemistry, and materials science. Accurate NMR data is paramount for its quality control, reaction monitoring, and the structural elucidation of its derivatives. This document presents a detailed analysis of its spectral features, standardized experimental protocols, and a visual representation of its molecular structure for clear atom-to-signal correlation.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to its unique strained bicyclic structure and functional groups. The data presented here is a compilation from various spectral databases and literature precedents, providing a representative analysis. Note that the exact chemical shifts may vary slightly depending on the solvent, concentration, and instrument parameters.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals for the olefinic, bridgehead, methylene bridge, and dimethanol protons. Due to the molecule's asymmetry, all protons are chemically non-equivalent, leading to a complex but interpretable spectrum.

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~6.15 | m | - | 2H | H-5, H-6 |

| ~3.60 | m | - | 4H | -CH₂OH |

| ~2.85 | m | - | 2H | H-1, H-4 |

| ~2.50 | m | - | 2H | H-2, H-3 |

| ~1.90 | s (br) | - | 2H | -OH |

| ~1.40 | m | - | 1H | H-7a |

| ~0.55 | d | ~10 | 1H | H-7b |

Note: The assignments are based on typical chemical shifts for norbornene systems and may require 2D NMR techniques for unambiguous confirmation.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides further insight into the carbon framework of the molecule. The spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon atom.

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~136.5 | C-5, C-6 |

| ~65.0 | -CH₂OH |

| ~49.0 | C-7 |

| ~45.0 | C-1, C-4 |

| ~42.0 | C-2, C-3 |

Note: The assignments are based on established correlations for norbornene derivatives.

Experimental Protocol for NMR Analysis

This section outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer.

-

Capping: Securely cap the NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled (zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a polynomial baseline correction.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Assignments

To facilitate the correlation between the NMR data and the molecular structure, the following diagrams are provided.

Caption: Numbering scheme for this compound.

Caption: Experimental workflow for NMR characterization.

Spectroscopic and Synthetic Profile of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, a versatile bicyclic diol with applications in polymer chemistry and as a scaffold in medicinal chemistry. This document summarizes the available spectroscopic data, outlines a detailed experimental protocol for its synthesis, and presents key information in a structured format for ease of reference.

Spectroscopic Data

The spectroscopic data for Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol is crucial for its identification and characterization. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. It is important to note that the stereochemistry of the methanol groups (endo or exo) significantly influences the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol Stereoisomers in CDCl₃

| Assignment | trans-Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol | (1R, 2S, 3R, 4S)-Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol |

| =C-H | 6.25 (dd, 1H, J₁= 5.65 Hz, J₂= 3.2 Hz), 5.98 (dd, 1H, J₁= 5.65 Hz, J₂= 2.77 Hz) | 6.25 (m, 2H) |

| -CH₂-OH | 3.80 (dd, 1H, J₁= 9.9 Hz, J₂= 5.34 Hz), 3.68 (dd, 1H, J₁= 9.8 Hz, J₂= 5.24 Hz), 3.45 (t, 1H, J= 12.39 Hz), 3.05 (t, 1H, J= 12.39 Hz) | 3.60 (m, 2H), 3.35 (m, 2H) |

| -OH | 1.61 (m br, 2H, exchanged on D₂O addition) | 3.95 (m br, 2H, exchanged on D₂O addition) |

| >CH- | 2.85 (m, 1H), 2.61 (m, 1H) | 2.80 (m, 2H) |

| >CH-CH₂OH | 1.95 (m, 1H), 1.35 (m, 1H) | 2.60−2.45 (m, 2H) |

| >CH₂ | 1.46 (m, 2H) | 1.40 (m, 2H) |

Note: Data for the trans and (1R, 2S, 3R, 4S) isomers are sourced from supporting information for a study on norbornene-bridged zirconium ansa-metallocenes.

Table 2: ¹³C NMR Spectroscopic Data for Bicyclo[2.2.1]heptane-2,3-dimethanol (Saturated Analog)

| Assignment | Chemical Shift (δ) in ppm |

| Specific assignments for the unsaturated analog are not readily available in the searched literature. The data for the saturated analog is provided for reference. | Data for Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol is currently unavailable in the reviewed literature. |

Note: The ¹³C NMR data for the saturated analog, Bicyclo[2.2.1]heptane-2,3-dimethanol, is available and can serve as a reference point for predicting the chemical shifts of the target molecule, with the expectation of olefinic signals around 130-140 ppm.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: IR and MS Data for Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol and Related Compounds

| Spectroscopic Technique | Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol | Related Compounds |

| IR (KBr, cm⁻¹) | 3600, 3040, 1635 for (1R, 2S, 3R, 4S) isomer | trans-isomer IR data is mentioned but not explicitly listed in the source. |

| Mass Spectrometry (MS) | Specific mass spectral data for the target molecule is not readily available in the searched literature. | Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl- (a related compound) shows a molecular weight of 122.2075. |

Experimental Protocols

The synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol is typically achieved through the reduction of the corresponding dicarboxylic anhydride, which is readily available from the Diels-Alder reaction of cyclopentadiene and maleic anhydride.

Synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride

The precursor anhydride is synthesized via a [4+2] cycloaddition reaction.

Materials:

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Maleic anhydride

-

Toluene

Procedure:

-

A solution of maleic anhydride in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Freshly cracked cyclopentadiene is added dropwise to the stirred solution at room temperature. The reaction is exothermic and may require cooling to maintain the temperature.

-

The reaction mixture is stirred for a specified period, typically a few hours, to ensure complete reaction.

-

The product, endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, often precipitates from the solution and can be collected by filtration, washed with cold solvent, and dried.

Reduction of endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride to endo,endo-Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol

The diol is obtained by the reduction of the anhydride using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Materials:

-

endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (10% aqueous solution)

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of LiAlH₄ in anhydrous diethyl ether is prepared in a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). The flask is equipped with a dropping funnel, a condenser, and a magnetic stirrer.

-

A solution of endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring. The addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reduction.

-

The reaction is then cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 10% aqueous solution of sulfuric acid.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol.

-

The product can be purified by distillation under reduced pressure or by recrystallization.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol.

Caption: Synthetic and analytical workflow for Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol.

This guide provides a foundational understanding of the spectroscopic properties and synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol. Further research may be required to obtain more detailed data for specific stereoisomers and to explore alternative synthetic routes.

An In-depth Technical Guide to the Physical Properties of 5-Norbornene-2,3-dimethanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the endo and exo isomers of 5-Norbornene-2,3-dimethanol. The distinct stereochemistry of these isomers gives rise to notable differences in their physical characteristics, which are critical for their application in polymer synthesis, as ligands in catalysis, and in the development of novel materials.

Core Physical Properties

The physical properties of the endo and exo isomers of this compound are summarized in the table below for direct comparison. These differences primarily arise from the varied spatial arrangement of the hydroxymethyl groups, which influences intermolecular forces and crystal packing.

| Physical Property | endo-5-Norbornene-2,3-dimethanol | exo-5-Norbornene-2,3-dimethanol |

| Melting Point | 82-86 °C | 53 °C[1][2] |

| Boiling Point | 170-175 °C at 25 mmHg | 97 °C at 20 mmHg[1][2] |

| Density | Not explicitly found | 1.027 g/mL at 25 °C[3] |

| Refractive Index | Not explicitly found | n20/D 1.523[3] |

| Solubility | Soluble in Methanol | Soluble in Methanol[1][2][3] |

Experimental Protocols

The determination of the physical properties outlined above follows standard organic chemistry laboratory procedures. Below are detailed methodologies for the key experiments.

Synthesis of endo- and exo-5-Norbornene-2,3-dicarboxylic Anhydride

The precursor for this compound is the corresponding dicarboxylic anhydride, which is synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride. This reaction typically yields the endo isomer as the major product under kinetic control.[4][5][6]

-

Materials: Cyclopentadiene (freshly cracked from dicyclopentadiene), maleic anhydride, ethyl acetate, ligroin.

-

Procedure:

-

Dissolve maleic anhydride in ethyl acetate, with gentle heating if necessary.[5][7]

-

Add ligroin to the solution and cool the mixture in an ice bath.[5][7]

-

Slowly add freshly cracked cyclopentadiene to the cold solution.[5][7]

-

An exothermic reaction occurs, leading to the precipitation of the endo-anhydride product.[7]

-

The product can be purified by recrystallization.

-

-

Isomerization: The thermodynamically more stable exo-anhydride can be obtained by heating the endo isomer.[4]

Reduction to endo- and exo-5-Norbornene-2,3-dimethanol

The separated endo and exo anhydrides are reduced to their corresponding diols.

-

Reducing Agent: A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), is used.

-

Procedure:

-

In an inert atmosphere, a solution of the anhydride in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran) is slowly added to a suspension of the reducing agent.

-

The reaction is typically stirred at room temperature or with gentle heating.

-

After the reaction is complete, it is carefully quenched with water and/or an acidic workup to yield the diol.

-

The product is then extracted and purified, for example, by recrystallization or chromatography.

-

Melting Point Determination

The melting point is a key indicator of purity and can be used to distinguish between the isomers.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) and capillary tubes are required.[8][9]

-

Procedure:

-

A small amount of the crystalline sample is packed into a capillary tube.[8]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated slowly (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[10]

-

Boiling Point Determination

For liquid samples or to determine the boiling point of the molten isomers, the following procedure can be used.

-

Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., Thiele tube or aluminum block).[11][12][13][14]

-

Procedure:

-

A few milliliters of the liquid are placed in the small test tube.[12]

-

The capillary tube is inverted and placed in the test tube with the open end submerged in the liquid.[12]

-

The assembly is attached to a thermometer and heated in the bath.[12]

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[14] This corresponds to the temperature where the vapor pressure of the liquid equals the external pressure.[14]

-

Density Measurement

The density of the liquid exo-isomer can be determined using standard methods.

-

Apparatus: A pycnometer or a calibrated micropipette and an analytical balance.

-

Procedure (with pycnometer):

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the liquid sample, and its mass is measured.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water) and measuring the mass.

-

The density of the sample is calculated by dividing the mass of the sample by its volume.

-

Refractive Index Measurement

The refractive index is another important physical constant for the characterization of liquid samples.

-

Apparatus: An Abbe refractometer.[15]

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.[16]

-

The prism is closed, and the light source is adjusted.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.[16]

-

The refractive index is read from the scale.[16] The measurement is typically performed at 20 °C using the sodium D-line (589 nm).[17]

-

Synthesis Pathway of this compound Isomers

The following diagram illustrates the synthetic route from the initial Diels-Alder reaction to the final diol isomers.

Caption: Synthesis of this compound isomers.

References

- 1. labsolu.ca [labsolu.ca]

- 2. 5-NORBORNENE-2-EXO,3-EXO-DIMETHANOL CAS#: 699-95-6 [amp.chemicalbook.com]

- 3. 5-NORBORNENE-2-EXO,3-EXO-DIMETHANOL | 699-95-6 [amp.chemicalbook.com]

- 4. www2.latech.edu [www2.latech.edu]

- 5. odinity.com [odinity.com]

- 6. homework.study.com [homework.study.com]

- 7. chem.latech.edu [chem.latech.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. byjus.com [byjus.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. davjalandhar.com [davjalandhar.com]

- 16. youtube.com [youtube.com]

- 17. athabascau.ca [athabascau.ca]

Thermodynamic vs. Kinetic Control in Norbornene Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder synthesis of norbornene and its derivatives is a cornerstone of organic synthesis, pivotal in the development of complex molecules and advanced polymeric materials. A critical aspect of this [4+2] cycloaddition is the selective formation of endo and exo stereoisomers, a classic example of the principles of thermodynamic versus kinetic control. This guide provides a comprehensive overview of these concepts in the context of norbornene synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles to aid researchers in controlling reaction outcomes for specific applications.

Introduction: The Dichotomy of Reaction Control

In chemical reactions where multiple products can be formed, the product distribution is often governed by either kinetic or thermodynamic control.[1][2]

-

Kinetic Control: At lower reaction temperatures and shorter reaction times, the product that is formed fastest (i.e., via the lowest activation energy pathway) will predominate. This product is known as the kinetic product. The reaction is effectively irreversible under these conditions.[2][3]

-

Thermodynamic Control: At higher temperatures and longer reaction times, the system reaches equilibrium. The product distribution will then reflect the relative thermodynamic stabilities of the products, with the most stable product being the major component. This is the thermodynamic product.[2][3]

The synthesis of norbornene derivatives through the Diels-Alder reaction between cyclopentadiene and a dienophile serves as a quintessential example of this principle. The reaction can yield two primary stereoisomers: the endo and exo adducts.

The Diels-Alder Synthesis of Norbornene: Endo vs. Exo Selectivity

The cycloaddition of cyclopentadiene with a dienophile, such as maleic anhydride, can lead to two diastereomeric products.[4] The terms endo and exo describe the relative stereochemistry of the substituent on the dienophile with respect to the bridged bicyclic system of the norbornene product.

-

The Endo Product (Kinetic): The endo product is generally favored under kinetic control (lower temperatures). This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the transition state, which lowers its activation energy.[1][4]

-

The Exo Product (Thermodynamic): The exo product is sterically less hindered and therefore thermodynamically more stable. It is the favored product under thermodynamic control (higher temperatures), where the reversible retro-Diels-Alder reaction allows for equilibration to the more stable isomer.[1][5]

Quantitative Data: Temperature Effects on Product Ratios

The ratio of endo to exo products is highly dependent on the reaction temperature. The following tables summarize quantitative data from various studies on the Diels-Alder reaction for norbornene synthesis.

Table 1: Endo/Exo Ratio in the Reaction of Cyclopentadiene and Maleic Anhydride

| Temperature (°C) | Exo/Endo Ratio | Predominant Control | Reference |

| Room Temperature | Low (endo favored) | Kinetic | [1] |

| 81 | Higher (exo favored) | Thermodynamic | [1] |

| 190 | Mixture rich in exo | Thermodynamic | [6] |

| 200 | 0.12:1 | Thermodynamic | [6] |

| 260 | up to 1.19:1 | Thermodynamic | [6] |

Table 2: Endo/Exo Ratio in the Reaction of Dicyclopentadiene and Methyl Acrylate

| Temperature (°C) | Time (h) | Endo/Exo Ratio | Predominant Control | Reference |

| 25 | - | ~3/1 | Kinetic | [7] |

| 100 | - | Modest Decline from 3/1 | Mixed | [7] |

| >180 | 8 | ~1/1 | Thermodynamic | [7] |

Experimental Protocols

Preparation of Cyclopentadiene Monomer

Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature. The monomer is generated in situ via a retro-Diels-Alder reaction by heating the dimer.[4][8]

Protocol:

-

Set up a fractional distillation apparatus.

-

Place dicyclopentadiene (e.g., 4.5 mL) and a boiling chip in the distillation flask (e.g., 25 mL round bottom flask).[8]

-

Gently heat the dicyclopentadiene to its boiling point (around 170 °C).

-

The dicyclopentadiene will "crack" to form cyclopentadiene monomer (boiling point ~41 °C).

-

Collect the freshly distilled cyclopentadiene in a cooled receiver. To prevent dimerization, it is often distilled directly into the solution of the dienophile.[8]

Kinetically Controlled Synthesis of endo-Norbornene-5,6-cis-dicarboxylic Anhydride

This protocol favors the formation of the endo product by using a low reaction temperature.[4][9]

Protocol:

-

Dissolve maleic anhydride (e.g., 1.0 g) in ethyl acetate (e.g., 4.0 mL) in an Erlenmeyer flask, gently warming if necessary.[9]

-

Add a non-polar solvent such as ligroin or hexane (e.g., 4.0 mL).[9]

-

Cool the solution in an ice bath.

-

Slowly add freshly prepared cyclopentadiene (e.g., 1.0 mL) to the cooled solution. An exothermic reaction will occur.[9]

-

Allow the reaction mixture to stand at room temperature to allow for crystallization of the product.

-

Collect the crystalline product by vacuum filtration, wash with cold solvent, and air dry.[9]

Thermodynamically Controlled Synthesis of exo-Norbornene-5,6-cis-dicarboxylic Anhydride

To favor the exo isomer, the reaction is conducted at a higher temperature to allow for equilibration.[6]

Protocol:

-

Combine dicyclopentadiene and maleic anhydride in a sealed tube or a high-pressure microreactor.[6][7]

-

Heat the mixture to a high temperature (e.g., 185-260 °C) for a specified duration (e.g., 2 minutes to several hours).[6][7]

-

Cool the reaction mixture.

-

Dissolve the product in a suitable solvent (e.g., ethyl acetate) for analysis and purification.[7]

Note: Isomerization of the pure endo-adduct to an endo/exo mixture can also be achieved by heating it at high temperatures (e.g., 190 °C).[6]

Conclusion

The synthesis of norbornene and its derivatives provides an excellent platform for understanding and applying the principles of kinetic and thermodynamic control. For researchers in drug development and materials science, the ability to selectively synthesize either the endo or exo isomer is crucial, as the stereochemistry of the norbornene unit can significantly influence biological activity, polymerization behavior, and material properties.[5][10][11] By carefully selecting reaction conditions such as temperature and time, it is possible to favor the formation of the desired isomer, thereby tailoring the synthetic outcome to meet specific research and development goals. Computational studies further aid in understanding the energy landscapes of these reactions, providing predictive power for reaction design.[12][13]

References

- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.latech.edu [www2.latech.edu]

- 7. sciforum.net [sciforum.net]

- 8. The Diels-Alder Reaction [cs.gordon.edu]

- 9. unwisdom.org [unwisdom.org]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stability and Reactivity of 5-Norbornene-2,3-dimethanol

This technical guide provides a comprehensive overview of the stability and reactivity of this compound, a versatile bicyclic diol. This document consolidates critical data to support its application in chemical synthesis, polymer science, and materials development.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₁₄O₂, is a bifunctional molecule featuring a strained norbornene ring and two primary hydroxyl groups.[1] It exists as a mixture of endo and exo isomers, which can influence its reactivity.[2] The physical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 154.21 g/mol | [1] |

| Melting Point | 82-86 °C (endo,endo-isomer) | |

| Boiling Point | 170-175 °C at 25 mmHg (endo,endo-isomer) | |

| Density | 1.136 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| Appearance | White to yellow powder or crystals | [4] |

Stability Profile

This compound is generally stable under standard laboratory conditions.

Thermal Stability

Chemical Stability

The compound is considered chemically stable under standard ambient conditions (room temperature).[6] It should be stored in a tightly closed, dry container.[3][4][6] It is incompatible with strong oxidizing agents, bases, and strong reducing agents.[7] Hazardous polymerization is not expected to occur under normal storage conditions.[7][8]

Reactivity

The reactivity of this compound is primarily governed by the double bond of the norbornene ring and the two primary hydroxyl groups. The stereochemistry of the hydroxyl groups (exo vs. endo) can significantly impact the reaction kinetics and product distribution.[9][10]

Reactions of the Hydroxyl Groups

The two primary alcohol functionalities readily undergo reactions typical of alcohols, such as esterification, etherification, and oxidation.

The hydroxyl groups can be converted to esters.[11] This is a common strategy for producing functional monomers for polymerization or for introducing specific properties into the molecule. The esterification of the related 5-norbornene-2,3-dicarboxylic anhydride has been demonstrated using various alcohols and catalysts.[12]

As with other primary alcohols, the hydroxyl groups of this compound can be oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents. Care should be taken to avoid incompatible oxidizing agents which could lead to uncontrolled reactions.[7]

Reactions of the Norbornene Double Bond

The strained double bond in the bicyclic system is highly reactive and participates in various addition reactions and polymerizations.

This compound is a valuable monomer in the synthesis of functional polymers.[11] Ring-Opening Metathesis Polymerization (ROMP) is a particularly effective method for polymerizing norbornene derivatives, yielding polymers with unique properties.[13][14][15] The choice of catalyst is crucial for controlling the polymerization and the properties of the resulting polymer.[14] The reactivity of the exo isomer in polymerization is often higher than that of the endo isomer.[9][10][16]

The endo-isomer of this compound has been utilized as a ligand or additive to promote palladium-catalyzed reactions, such as the Heck/Suzuki cascade reaction.[17]

Experimental Protocols

Synthesis of this compound via Reduction of the Anhydride

This protocol describes the synthesis of this compound from its corresponding dicarboxylic anhydride.

Methodology:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Slowly add a solution of 5-norbornene-2,3-dicarboxylic anhydride in anhydrous THF to the suspension.

-

After the addition is complete, heat the mixture to reflux and maintain for 48 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess lithium aluminum hydride by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the solid aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield this compound.[3]

Ring-Opening Metathesis Polymerization (ROMP)

This protocol outlines a general procedure for the polymerization of a norbornene-based monomer.

Methodology:

-

In a glovebox or under an inert atmosphere, dissolve the this compound derivative in an anhydrous, degassed solvent.

-

In a separate vial, dissolve the ruthenium catalyst in a small amount of the solvent.

-

Add the catalyst solution to the monomer solution with stirring.

-

Allow the reaction to proceed at room temperature for a specified time to achieve the desired molecular weight.

-

Terminate the polymerization by adding a small amount of a terminating agent, such as ethyl vinyl ether.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.[14][15]

Safety Information

This compound is classified as a hazardous substance.[6][7] It is known to cause skin and serious eye irritation.[1][6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a dust mask, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area.[6][7] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6]

References

- 1. This compound | C9H14O2 | CID 97724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (mixture of endo- and exo-, predominantly endo-isomer) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 85-39-2 [sigmaaldrich.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Buy 5-Norbornene-2-exo,3-exo-dimethanol | 699-95-6 [smolecule.com]

- 12. researchgate.net [researchgate.net]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. scimedpress.com [scimedpress.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. endo-5-Norbornene-2,3-dimethanol-promoted asymmetric Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Computational Modeling of 5-Norbornene-2,3-dimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Norbornene-2,3-dimethanol is a versatile bicyclic alcohol with significant potential in polymer chemistry and as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Computational modeling provides a powerful lens through which to understand the structural, electronic, and reactive properties of this molecule, offering insights that can accelerate research and development. This technical guide provides an in-depth overview of the computational modeling of this compound, summarizing key molecular properties, outlining relevant computational methodologies, and visualizing a critical reaction pathway. While direct computational studies on this compound are limited, this guide draws upon established computational protocols for analogous norbornene derivatives to provide a robust framework for its in silico investigation.

Molecular Properties of this compound

A summary of the key computed and experimental properties of this compound is presented below. These parameters serve as a fundamental basis for any computational study.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | PubChem[1] |

| Molecular Weight | 154.21 g/mol | PubChem[1] |

| IUPAC Name | [3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | PubChem[1] |

| CAS Number | 85-39-2 | PubChem[1] |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 2 | LookChem[2] |

| Rotatable Bond Count | 2 | LookChem[2] |

| Boiling Point | 144-162 °C at 6.5 Torr | LookChem[2] |

| Melting Point | 82 °C | LookChem[2] |

Computational Methodologies

The computational investigation of this compound can be approached using a variety of well-established theoretical methods. The choice of methodology depends on the specific properties of interest, the desired accuracy, and the available computational resources.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: The 3D coordinates of the endo and exo isomers of this compound can be generated using molecular building software (e.g., Avogadro, ChemDraw).

-

Method and Basis Set Selection: A common choice for geometry optimization and frequency calculations is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.

-

Geometry Optimization: The initial structures are optimized to find the minimum energy conformations. This involves an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra.

-

Thermochemical Analysis: The frequency calculation also provides thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for studying reaction thermodynamics.

Conformational Analysis

The relative stability of the endo and exo isomers of this compound, as well as the rotational conformations of the hydroxymethyl groups, can be investigated through computational methods. DFT calculations on the related 5-norbornene-2,3-dicarboxylic anhydride have shown that while the endo isomer is the kinetic product of the Diels-Alder synthesis, the exo isomer is thermodynamically more stable.[3] A similar trend can be expected for this compound.

Experimental Protocol: Conformational Search and Energy Comparison

-

Generation of Conformers: A systematic or stochastic conformational search can be performed to identify all low-energy conformers. This involves rotating the single bonds of the hydroxymethyl groups.

-

Geometry Optimization and Energy Calculation: Each generated conformer is then subjected to geometry optimization using a selected DFT method and basis set.

-

Relative Energy Calculation: The relative energies of the conformers are calculated by comparing their total electronic energies, often including ZPVE corrections. This allows for the determination of the most stable conformer and the energy differences between various conformations.

Ring-Opening Metathesis Polymerization (ROMP)

This compound is a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing polymers with controlled architectures and functionalities. The mechanism of ROMP catalyzed by Grubbs-type ruthenium catalysts has been extensively studied, including with functionalized norbornene monomers.[4][5][6]

The polymerization proceeds through a series of coordination, cycloaddition, and cycloreversion steps. The key steps in the ROMP of a norbornene derivative are depicted in the workflow diagram below.

References

- 1. This compound | C9H14O2 | CID 97724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. www2.latech.edu [www2.latech.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Norbornene-2,3-dimethanol (CAS 85-39-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Norbornene-2,3-dimethanol, identified by the CAS number 85-39-2, is a bifunctional cycloaliphatic diol. Its rigid bicyclic norbornene framework and the presence of two primary hydroxyl groups make it a versatile building block in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and applications, with a focus on information relevant to researchers in chemistry and drug development.

Chemical and Physical Properties

This compound is a white to yellow crystalline solid at room temperature.[1] It is soluble in methanol.[2] A summary of its key physical and chemical properties is presented in Table 1.